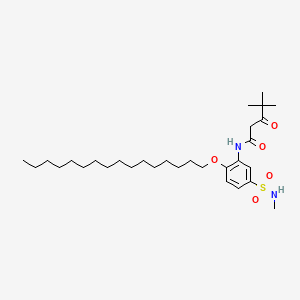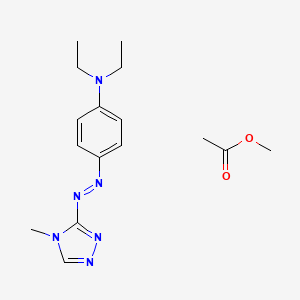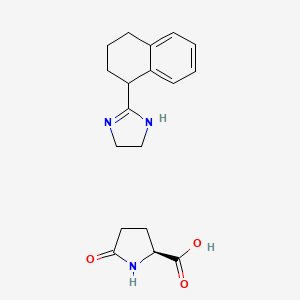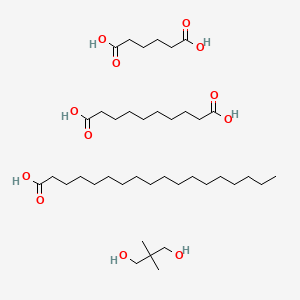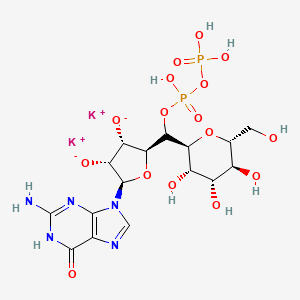
Guanosine 5'-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt: is a nucleotide sugar derivative. It is a crucial intermediate in the biosynthesis of glycoproteins and glycolipids. This compound is involved in various biochemical processes, including protein glycosylation, which is essential for proper protein folding and function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt typically involves the phosphorylation of guanosine followed by the glycosylation with mannose. The reaction conditions often require the use of specific enzymes or chemical catalysts to facilitate the formation of the diphosphate ester bond.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes using genetically engineered strains of Saccharomyces cerevisiae or other microorganisms. These strains are optimized to produce high yields of the desired nucleotide sugar through metabolic engineering and fermentation optimization.
化学反応の分析
Types of Reactions:
Oxidation: Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester can undergo oxidation reactions, particularly at the guanine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the diphosphate group, potentially converting it to a monophosphate or other reduced forms.
Substitution: Substitution reactions can take place at the mannose moiety, where different sugar residues can replace the mannose group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Enzymatic glycosylation reactions using glycosyltransferases are common for substitution reactions.
Major Products Formed:
Oxidation: Oxidized guanosine derivatives.
Reduction: Reduced nucleotide sugars.
Substitution: Various glycosylated derivatives depending on the substituent sugar.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a substrate in enzymatic assays to study glycosylation processes and enzyme kinetics.
Biology: In biological research, it is used to investigate the role of glycosylation in protein folding, stability, and function. It is also used in studies related to cell signaling and metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating diseases related to glycosylation defects, such as congenital disorders of glycosylation.
Industry: In the industrial sector, it is used in the production of glycoproteins and glycolipids for various applications, including pharmaceuticals and biotechnology.
作用機序
The mechanism of action of Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester involves its role as a donor of mannose residues in glycosylation reactions. The compound interacts with glycosyltransferases, which transfer the mannose residue to specific acceptor molecules, such as proteins or lipids. This process is crucial for the proper folding and function of glycoproteins and glycolipids.
類似化合物との比較
- Guanosine 5’-diphosphate disodium salt
- Guanosine 5’-monophosphate disodium salt
- Guanosine 5’-diphospho-β-L-fucose sodium salt
Comparison:
- Guanosine 5’-diphosphate disodium salt is similar in structure but lacks the mannose moiety, making it less specific for glycosylation reactions.
- Guanosine 5’-monophosphate disodium salt has only one phosphate group, which affects its reactivity and function in biochemical processes.
- Guanosine 5’-diphospho-β-L-fucose sodium salt contains a different sugar residue (fucose) instead of mannose, leading to different biological roles and applications.
Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt is unique due to its specific role in mannose transfer during glycosylation, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
95648-85-4 |
|---|---|
分子式 |
C16H23K2N5O16P2 |
分子量 |
681.5 g/mol |
IUPAC名 |
dipotassium;(2R,3R,4S,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxy-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl]oxolane-3,4-diolate |
InChI |
InChI=1S/C16H23N5O16P2.2K/c17-16-19-13-4(14(28)20-16)18-2-21(13)15-9(27)8(26)11(35-15)12(36-39(32,33)37-38(29,30)31)10-7(25)6(24)5(23)3(1-22)34-10;;/h2-3,5-12,15,22-25H,1H2,(H,32,33)(H2,29,30,31)(H3,17,19,20,28);;/q-2;2*+1/t3-,5-,6+,7+,8+,9-,10+,11+,12?,15-;;/m1../s1 |
InChIキー |
NOSLWUOYIKXACW-COQZVBCDSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C([C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N=C(NC2=O)N.[K+].[K+] |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)C(C4C(C(C(C(O4)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N=C(NC2=O)N.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


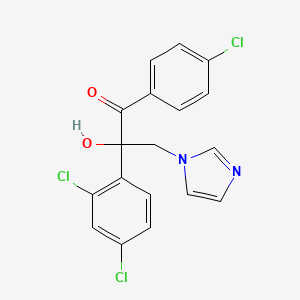
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)
